2-Methoxy-4-methyl-1-vinylbenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-1-vinylbenzene can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2-methylphenol with vinyl halides under basic conditions. Another method includes the use of Friedel-Crafts alkylation, where 4-methoxy-2-methylbenzene is reacted with vinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-1-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: 4-Methoxy-2-methylbenzoic acid.
Reduction: 2-Methoxy-4-methyl-1-ethylbenzene.
Substitution: 2-Methoxy-4-methyl-1-bromobenzene.
Scientific Research Applications
2-Methoxy-4-methyl-1-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce specialty polymers with unique properties.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1-vinylbenzene involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The methoxy and methyl groups influence the reactivity of the benzene ring, directing electrophilic substitution reactions to specific positions. The compound’s effects are mediated through its ability to participate in these chemical transformations, impacting the pathways involved in polymerization and aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-vinylbenzene: Lacks the methyl group, resulting in different reactivity and applications.
2-Methoxy-1-vinylbenzene: The methoxy group is positioned differently, affecting the compound’s chemical behavior.
4-Methyl-1-vinylbenzene: Does not have the methoxy group, leading to variations in its chemical properties.
Uniqueness
2-Methoxy-4-methyl-1-vinylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and direct substitution reactions. This combination of functional groups makes it a valuable compound for various synthetic applications and research studies.
Properties
IUPAC Name |
1-ethenyl-2-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-4-9-6-5-8(2)7-10(9)11-3/h4-7H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTYAOCONOUPQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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